molecular formula C42H28 B12529702 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene CAS No. 667940-32-1

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene

Cat. No.: B12529702
CAS No.: 667940-32-1
M. Wt: 532.7 g/mol
InChI Key: CRSUDLBICHVDAM-UHFFFAOYSA-N
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Description

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene is a novel organic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the anthracene derivatives family, known for their photophysical and electrochemical properties. It is particularly noted for its high fluorescence yield, good thermal stability, and high glass transition temperature, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

The synthesis of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 9-bromo-10-naphthalen-2-ylanthracene with 3,5-diphenylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings of the compound.

Scientific Research Applications

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then release energy in the form of fluorescence, making it useful in light-emitting applications. The molecular targets and pathways involved include the π-π* transitions within the anthracene core and the diphenylphenyl substituents, which enhance the compound’s photophysical properties .

Comparison with Similar Compounds

9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its combination of high fluorescence yield, good thermal stability, and high glass transition temperature, making it a superior candidate for optoelectronic applications .

Properties

CAS No.

667940-32-1

Molecular Formula

C42H28

Molecular Weight

532.7 g/mol

IUPAC Name

9-(3,5-diphenylphenyl)-10-naphthalen-2-ylanthracene

InChI

InChI=1S/C42H28/c1-3-13-29(14-4-1)34-26-35(30-15-5-2-6-16-30)28-36(27-34)42-39-21-11-9-19-37(39)41(38-20-10-12-22-40(38)42)33-24-23-31-17-7-8-18-32(31)25-33/h1-28H

InChI Key

CRSUDLBICHVDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8

Origin of Product

United States

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